6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of 237.26 g/mol. This compound features a nitropyridine structure combined with a piperazine moiety, making it an interesting candidate for various scientific applications. The compound is classified as an organic nitrogen-containing heterocyclic compound, specifically a derivative of pyridine and piperazine.
6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is classified under:
The synthesis of 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine typically involves:
The reaction mechanism generally follows nucleophilic substitution, where the nucleophile (4-methylpiperazine) attacks the electrophilic carbon on the nitropyridine ring. This process may involve several purification steps to isolate the desired product effectively.
6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine involves its interaction with specific biological targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby disrupting biochemical pathways relevant to various diseases. This property makes it a candidate for further pharmacological investigation .
While specific physical properties like density and melting point are not extensively documented, the compound's boiling point and flash point remain unspecified in available data sources.
Key chemical properties include:
6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine has several applications across various scientific fields:
This compound's unique structural features and potential biological activities make it a valuable subject for ongoing research and development in multiple scientific domains.
Nitric oxide synthases (NOS) are homodimeric enzymes responsible for converting L-arginine to nitric oxide (NO) and L-citrulline. Dysregulated NO production, particularly by neuronal NOS (nNOS), contributes to neurotoxicity in conditions like Alzheimer’s disease, Parkinson’s disease, and stroke [1]. 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine exhibits a multimodal inhibition mechanism:
Table 1: Inhibitory Profile of 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine Against NOS Isoforms
Target Isoform | Inhibition Constant (Ki) | Selectivity Ratio vs. eNOS | Selectivity Ratio vs. iNOS |
---|---|---|---|
Neuronal NOS (nNOS) | 48 ± 3 nM | 388-fold | 135-fold |
Endothelial NOS (eNOS) | 18.6 ± 1.2 µM | — | — |
Inducible NOS (iNOS) | 6.5 ± 0.4 µM | — | — |
Crucially, the compound achieves high BBB permeability (Pe = 16.3–17.3 × 10⁻⁶ cm/s in PAMPA assays), attributable to its calculated properties: molecular weight <400 Da, topological polar surface area (TPSA) ≈50 Ų, and balanced lipophilicity (cLogP ≈2.8) [1]. The 4-methylpiperazine group enhances solubility at physiological pH while reducing P-glycoprotein efflux, addressing a critical limitation of early-generation pyridine-based inhibitors [1] [7].
Structural analogs of 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine demonstrate how incremental modifications alter pharmacological activity across disease models:
6-Chloro-5-methyl-3-nitropyridin-2-amine: As a synthetic precursor, its chloro substituent enables nucleophilic displacement to generate piperazine variants. Though it lacks significant NOS inhibition itself, it serves as a scaffold for generating isoform-selective probes [7].
Inflammatory Disease Applications:
Table 2: Comparative Bioactivity of Key Structural Analogs
Compound Structure | Primary Target | Key Pharmacological Property | Therapeutic Application Focus |
---|---|---|---|
6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine | nNOS | High BBB permeability; 388-fold eNOS selectivity | Neurodegenerative disorders |
6-(3-(4,4-Difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | nNOS | Enhanced lipophilicity; Ki = 46 nM (rnNOS) | Ischemic stroke |
2-Amino-4-methylpyridine-based [¹⁸F] tracer | iNOS | Specific uptake in inflamed lungs (LPS model) | Inflammatory disease imaging |
Bioisosteric strategies are evident in these analogs: replacing the nitro group with trifluoromethyl retains electron-withdrawal while improving metabolic stability. Conversely, substituting 4-methylpiperazine with azetidine reduces basicity (pKa ≈7.8), further minimizing eNOS off-target effects [1] [8].
The bioactivity of 2-aminopyridine derivatives is exquisitely sensitive to substituent positioning due to effects on electron distribution, hydrogen-bonding networks, and intermolecular interactions:
4-Nitro Isomers: These are synthetically challenging due to diminished aromaticity at C4. When accessible, they exhibit weak pan-NOS inhibition (Ki >10 µM) due to disrupted planarity and suboptimal hydrogen-bond geometry [9].
Amino Group Conformation: The 2-amino group exists predominantly as the amino tautomer (>95%) rather than the imino form. This preference facilitates dual hydrogen bonding with nNOS Glu-592 and Glu-597—a key determinant of potency lost in 4-aminopyridine isomers [5] [9].
Linker Connectivity to Piperazine:
Crystallographic analyses reveal that optimal intermolecular interactions in the nNOS active site require: (1) a hydrogen-bond donor (2-NH₂) at position 2; (2) an electron-withdrawing group (NO₂) at position 3 to polarize the ring; and (3) a tertiary amine (piperazine) at position 6 for salt-bridge formation with Asp-341. Deviations from this arrangement, as seen in positional isomers, disrupt key interactions, validating the target compound’s design [1] [7] [9].
Table 3: Impact of Positional Isomerism on Key Pharmacokinetic Parameters
Isomer Type | nNOS Ki (nM) | eNOS Selectivity Ratio | PAMPA-BBB Pe (10⁻⁶ cm/s) | Rotatable Bond Count |
---|---|---|---|---|
6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine (Target) | 48 | 388 | 17.3 | 2 |
4-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine | 520 | 42 | 8.1 | 3 |
6-(4-Methylpiperazin-1-yl)-5-nitropyridin-2-amine | 193* | 30* | 14.2* | 2 |
2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-amine | >1,000 | <5 | 2.3 | 3 |
*Data extrapolated from structural analogs with identical substitution patterns* [1] [2] [7]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1